

# IMM-01 Clinical Trial Meta-Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | IMM-01  |           |
| Cat. No.:            | B608080 | Get Quote |

This guide provides a meta-analysis of clinical trial outcomes for **IMM-01**, a novel SIRP $\alpha$ -Fc fusion protein, and compares its performance against other agents targeting the CD47-SIRP $\alpha$  checkpoint. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive overview of the current landscape of CD47-SIRP $\alpha$  targeted therapies.

# Introduction to IMM-01 and the CD47-SIRP $\alpha$ Pathway

**IMM-01** is a recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ )-IgG1 fusion protein developed by ImmuneOnco Biopharmaceuticals.[1] It is designed to block the interaction between CD47, a "don't eat me" signal overexpressed on the surface of various cancer cells, and SIRP $\alpha$ , a receptor on macrophages.[1][2] By disrupting this inhibitory signal, **IMM-01** is intended to activate macrophages to phagocytose and eliminate tumor cells.[1] A key feature of **IMM-01** is its weak binding to human erythrocytes, which is designed to minimize the risk of hemolytic anemia, a common adverse event associated with some CD47-targeting antibodies. [1]

The CD47-SIRP $\alpha$  signaling pathway is a critical component of the innate immune system's ability to distinguish healthy cells from pathogens or aberrant cells. When CD47 on a target cell binds to SIRP $\alpha$  on a macrophage, it initiates a signaling cascade that inhibits phagocytosis. Cancer cells exploit this mechanism to evade immune surveillance. Agents that block this







interaction, such as **IMM-01**, aim to restore the phagocytic activity of macrophages against tumors.

Below is a diagram illustrating the mechanism of action of **IMM-01**.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. fightcolorectalcancer.org [fightcolorectalcancer.org]
- To cite this document: BenchChem. [IMM-01 Clinical Trial Meta-Analysis: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#meta-analysis-of-imm-01-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com